molecular formula C17H18ClN5O2 B2660059 2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide CAS No. 955803-02-8

2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide

Cat. No. B2660059
CAS RN: 955803-02-8
M. Wt: 359.81
InChI Key: ABCNRSORAUDTMM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule and the types of bonds between them. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy can be used to determine the molecular structure.


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and the products that are formed .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and its chemical stability. These properties can be determined through various laboratory experiments .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Oxadiazole derivatives serve as valuable scaffolds in drug discovery. Their ability to engage in hydrogen bonding, metabolic stability, and favorable ADME (absorption, distribution, metabolism, and excretion) properties makes them attractive for developing lead compounds. Researchers explore the potential of this compound for designing novel drugs targeting various diseases .

Antifungal Activity

The compound’s structure and functional versatility contribute to its antifungal properties. Investigating its interactions with fungal biomolecules can lead to the development of effective antifungal agents. Researchers have synthesized and characterized novel oxadiazole derivatives, including this compound, to assess their antifungal activity .

Crystal Structure and Intermolecular Interactions

The crystal structure of this compound has been characterized using single crystal X-ray diffraction (XRD). Key findings include C–H…N intermolecular interactions and π–π stacking interactions between the oxadiazole and phenyl rings. Hirshfeld surface analysis quantifies these interactions, providing insights into the compound’s stability. Computational methods, such as density functional theory, further enhance our understanding of its molecular geometry and chemical significant sites .

Mechanochemical Synthesis of Amides

Interestingly, this compound has been employed in mechanochemical synthesis. Under room temperature solvent-drop grinding, it facilitates the efficient conversion of carboxylic acids to amides. The in situ acid activation with 2,4,6-trichloro-1,3,5-triazine and a catalytic amount of PPh3 enables rapid and facile amide synthesis .

Other Potential Applications

While the above fields highlight specific applications, researchers continue to explore additional uses for this compound. Its unique structure and properties may find relevance in fields such as materials science, catalysis, and bioorganic chemistry.

Mechanism of Action

The mechanism of action is particularly relevant for compounds that have a biological effect. It describes how the compound interacts with biological systems to produce its effect .

Safety and Hazards

The safety and hazards of a compound are typically determined through laboratory testing. This can include testing for toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve further studies to better understand the compound’s properties or potential applications. This could include developing new synthesis methods, studying new reactions, or investigating potential uses in fields such as medicine or materials science .

properties

IUPAC Name

2-[1-(3-chlorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5O2/c1-3-7-19-15(24)10-22-17(25)16-14(11(2)21-22)9-20-23(16)13-6-4-5-12(18)8-13/h4-6,8-9H,3,7,10H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCNRSORAUDTMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C(=O)C2=C(C=NN2C3=CC(=CC=C3)Cl)C(=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide

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